molecular formula C34H38O4 B12564529 6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) CAS No. 189370-98-7

6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)

Cat. No.: B12564529
CAS No.: 189370-98-7
M. Wt: 510.7 g/mol
InChI Key: QJRPSQZPTNRKCW-UHFFFAOYSA-N
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Description

6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) is a complex organic compound characterized by its unique structure, which includes phenylethynyl groups and a phenylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) typically involves multiple steps:

    Formation of the Phenylethynyl Groups: This step involves the Sonogashira coupling reaction between a phenylene diiodide and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the Hexanol Groups: The phenylethynyl-substituted phenylene is then reacted with hexanol in the presence of a base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The phenylethynyl groups can be reduced to phenyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl-substituted derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6’-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol) exerts its effects is largely dependent on its interaction with other molecules. The phenylethynyl groups can participate in π-π stacking interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s photophysical properties and its behavior in biological systems.

Comparison with Similar Compounds

Properties

CAS No.

189370-98-7

Molecular Formula

C34H38O4

Molecular Weight

510.7 g/mol

IUPAC Name

6-[4-(6-hydroxyhexoxy)-2,5-bis(2-phenylethynyl)phenoxy]hexan-1-ol

InChI

InChI=1S/C34H38O4/c35-23-11-1-3-13-25-37-33-27-32(22-20-30-17-9-6-10-18-30)34(38-26-14-4-2-12-24-36)28-31(33)21-19-29-15-7-5-8-16-29/h5-10,15-18,27-28,35-36H,1-4,11-14,23-26H2

InChI Key

QJRPSQZPTNRKCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2OCCCCCCO)C#CC3=CC=CC=C3)OCCCCCCO

Origin of Product

United States

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